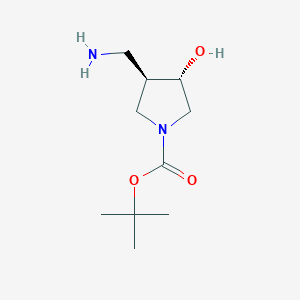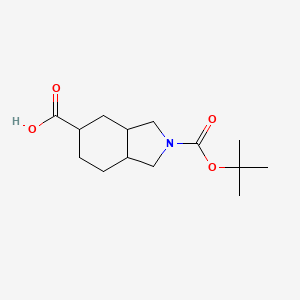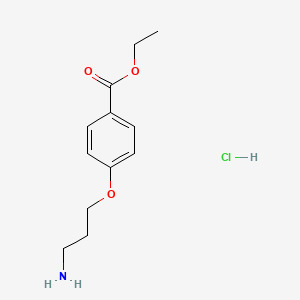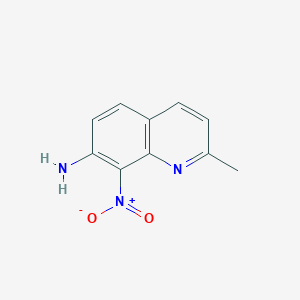
5-Bromo-2-methoxy-4-methylthiazole
Overview
Description
“5-Bromo-2-methoxy-4-methylthiazole” is a chemical compound with the molecular formula C5H6BrNOS and a molecular weight of 208.08 . It has a complex structure, which makes it a versatile compound used in scientific research.
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-methoxy-4-methylthiazole” is represented by the InChI code 1S/C5H6BrNOS/c1-3-4(6)9-5(7-3)8-2/h1-2H3 . The exact mass of the molecule is 206.935333 .
Physical And Chemical Properties Analysis
“5-Bromo-2-methoxy-4-methylthiazole” has a density of 1.6±0.1 g/cm3, a boiling point of 240.9±32.0 °C at 760 mmHg, and a flash point of 99.5±25.1 °C .
Scientific Research Applications
Analgesic Activity Research
5-Bromo-2-methoxy-4-methylthiazole and its derivatives have been investigated for their potential analgesic properties. For instance, a study on a pyrazolyl-thiazole derivative, structurally similar to 5-Bromo-2-methoxy-4-methylthiazole, showed dose-dependent antinociception in mice without affecting spontaneous locomotion or rotarod performance. This suggests that the antinociceptive effect is not related to nonspecific motor effects, and the presence of specific substituents in the thiazole ring plays a crucial role in its activity (Prokopp et al., 2006).
Anticonvulsant Activity Research
Compounds with a structure containing elements similar to 5-Bromo-2-methoxy-4-methylthiazole have been synthesized and assessed for their anticonvulsant activity. For instance, 5-alkoxythieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine derivatives displayed significant activity against convulsion models in mice, suggesting potential as anticonvulsant agents (Wang et al., 2015).
Metabolic Pathway Research
The metabolic pathways of compounds structurally related to 5-Bromo-2-methoxy-4-methylthiazole have been studied. For example, the metabolism of 4-bromo-2,5-dimethoxyphenethylamine in rats, a compound with a structural moiety similar to 5-Bromo-2-methoxy-4-methylthiazole, has been explored, providing insights into potential metabolic pathways and metabolites (Kanamori et al., 2002).
Neuroprotective Research
Research has also been conducted on compounds structurally related to 5-Bromo-2-methoxy-4-methylthiazole to explore their neuroprotective properties. A study on clomethiazole, for instance, demonstrated its effectiveness as a neuroprotective agent against serotonergic neuron degeneration induced by certain compounds. This suggests a potential avenue for exploring the neuroprotective properties of similar compounds (Colado et al., 1999).
Mechanism of Action
Target of Action
5-Bromo-2-methoxy-4-methylthiazole is a key intermediate in the synthesis of a family of promising SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar. They act on sodium-glucose transport proteins, which are responsible for reabsorbing glucose from the glomerular filtrate in the kidneys .
Mode of Action
SGLT2 inhibitors work by preventing the reabsorption of glucose in the kidneys, thereby allowing excess glucose to be excreted in the urine .
Biochemical Pathways
These proteins are involved in the reabsorption of glucose from the glomerular filtrate .
Result of Action
As a key intermediate in the synthesis of sglt2 inhibitors, its contribution likely results in the inhibition of glucose reabsorption in the kidneys, leading to the excretion of excess glucose in the urine .
properties
IUPAC Name |
5-bromo-2-methoxy-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNOS/c1-3-4(6)9-5(7-3)8-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNSKAXSXFPZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxy-4-methylthiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-ethyl-2,N-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B1401232.png)











![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-1H-imidazole](/img/structure/B1401254.png)